1-(3,4-Difluorophenyl)hexan-1-amine
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Overview
Description
1-(3,4-Difluorophenyl)hexan-1-amine is an organic compound with the molecular formula C12H17F2N and a molecular weight of 213.27 g/mol . This compound is characterized by the presence of a hexyl chain attached to a difluorophenyl group, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)hexan-1-amine typically involves the reaction of 3,4-difluorobenzyl chloride with hexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(3,4-Difluorophenyl)hexan-1-amine has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)hexan-1-amine can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)hexan-1-amine: This compound has chlorine atoms instead of fluorine atoms, which can affect its reactivity and biological activity.
1-(3,4-Difluorophenyl)butan-1-amine: This compound has a shorter alkyl chain, which can influence its physical properties and applications.
1-(3,4-Difluorophenyl)pentan-1-amine: This compound has a different alkyl chain length, which can impact its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of a difluorophenyl group and a hexyl chain, which imparts distinct properties and applications compared to its analogs .
Properties
Molecular Formula |
C12H17F2N |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)hexan-1-amine |
InChI |
InChI=1S/C12H17F2N/c1-2-3-4-5-12(15)9-6-7-10(13)11(14)8-9/h6-8,12H,2-5,15H2,1H3 |
InChI Key |
KNTPCOQLLVUQFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC(=C(C=C1)F)F)N |
Origin of Product |
United States |
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